molecular formula C18H18N4O3S B2465832 N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251589-65-7

N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2465832
CAS No.: 1251589-65-7
M. Wt: 370.43
InChI Key: KMPWYVGEKXRVNI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-24-14-8-6-13(7-9-14)21-16(23)11-26-18-15(5-4-10-19-18)17-20-12(2)22-25-17/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYVGEKXRVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The key steps include:

  • Formation of the Oxadiazole Moiety : The 3-methyl-1,2,4-oxadiazole is synthesized through cyclization reactions involving appropriate precursors.
  • Thioacetylation : The introduction of the thio group is achieved through reactions with thiol compounds.
  • Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or a similar reagent.

Cytotoxicity

Recent studies have demonstrated that compounds containing oxadiazole and pyridine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of HeLa and MCF-7 cancer cell lines. The IC50 values for related compounds in these studies ranged from 29 μM to 73 μM, indicating moderate to strong cytotoxic activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and could be implicated in cancer cell survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA : Some derivatives may interact directly with DNA or RNA, disrupting essential cellular processes.

Case Studies

Several case studies have investigated the biological activity of oxadiazole derivatives:

  • Study on Antitumor Activity : A series of oxadiazole derivatives were tested against various cancer cell lines, revealing that modifications at the phenolic and thio groups significantly influenced their cytotoxicity .
    CompoundCell LineIC50 (μM)
    3dHeLa29
    3cMCF-773
  • Evaluation of Antimicrobial Properties : Compounds similar to this compound have been evaluated for antimicrobial activity against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .

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